molecular formula C24H27NO6 B11130216 N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11130216
M. Wt: 425.5 g/mol
InChI Key: CVEUEMQZCIYVIO-MBABXSBOSA-N
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Description

N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methoxy group, and a chromenyl phenoxy moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenyl phenoxy intermediate: This step involves the reaction of 8-methoxy-2-oxo-2H-chromene with a suitable phenol derivative under acidic or basic conditions.

    Introduction of the hydroxy-methylpentan-2-yl group: This can be achieved through a series of reactions, including alkylation and hydroxylation, to introduce the desired substituent.

    Coupling of the intermediates: The final step involves coupling the chromenyl phenoxy intermediate with the hydroxy-methylpentan-2-yl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, DMP, or KMnO4.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxy and methoxy groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE: shares similarities with other chromenyl phenoxy compounds, such as:

Uniqueness

The uniqueness of N-(1-HYDROXY-3-METHYLPENTAN-2-YL)-2-[4-(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C24H27NO6/c1-4-15(2)20(13-26)25-22(27)14-30-18-10-8-16(9-11-18)19-12-17-6-5-7-21(29-3)23(17)31-24(19)28/h5-12,15,20,26H,4,13-14H2,1-3H3,(H,25,27)/t15?,20-/m0/s1

InChI Key

CVEUEMQZCIYVIO-MBABXSBOSA-N

Isomeric SMILES

CCC(C)[C@H](CO)NC(=O)COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O

Canonical SMILES

CCC(C)C(CO)NC(=O)COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

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